molecular formula C12H18N2O B13271478 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine

1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine

Cat. No.: B13271478
M. Wt: 206.28 g/mol
InChI Key: WBHBKXBFFQVCFD-LLVKDONJSA-N
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Description

1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine typically involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine is unique due to its combination of a methoxyphenyl group and a pyrrolidine ring. This structural arrangement imparts specific chemical properties and potential biological activities that are distinct from its analogs .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(2R)-1-(4-methoxyphenyl)pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-8-2-3-11(14)9-13/h4-7,11H,2-3,8-9,13H2,1H3/t11-/m1/s1

InChI Key

WBHBKXBFFQVCFD-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCC[C@@H]2CN

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC2CN

Origin of Product

United States

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